molecular formula C17H18F3NO B1293396 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946784-16-3

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine

Cat. No.: B1293396
CAS No.: 946784-16-3
M. Wt: 309.33 g/mol
InChI Key: VXGWRXMXZADROW-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is an organic compound characterized by the presence of a trifluoromethyl group and a tert-butyl group attached to a phenoxy and phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 4-tert-butylphenol with a suitable halogenating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives .

Scientific Research Applications

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy. The phenoxy and amine groups may interact with biological receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-4-7-13(8-5-11)22-15-9-6-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGWRXMXZADROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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